molecular formula C26H16N2Na2O4 B13737002 [1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt CAS No. 135-71-7

[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt

Cat. No.: B13737002
CAS No.: 135-71-7
M. Wt: 466.4 g/mol
InChI Key: HRBWETPTZZACJP-UHFFFAOYSA-L
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Description

[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt (CAS 135-71-7) is a synthetic azo compound featuring two biphenyl moieties connected via an azo (-N=N-) linkage. Each biphenyl unit is substituted with a carboxylic acid group at the 4-position, which is neutralized as a disodium salt. Its molecular formula is C₅₀H₃₆N₄Na₂O₄, with a molecular weight of 802.82 g/mol . This structural complexity confers unique physicochemical properties, making it suitable for applications in dyes, pigments, or specialized chemical synthesis.

Properties

CAS No.

135-71-7

Molecular Formula

C26H16N2Na2O4

Molecular Weight

466.4 g/mol

IUPAC Name

disodium;4-[4-[[4-(4-carboxylatophenyl)phenyl]diazenyl]phenyl]benzoate

InChI

InChI=1S/C26H18N2O4.2Na/c29-25(30)21-5-1-17(2-6-21)19-9-13-23(14-10-19)27-28-24-15-11-20(12-16-24)18-3-7-22(8-4-18)26(31)32;;/h1-16H,(H,29,30)(H,31,32);;/q;2*+1/p-2

InChI Key

HRBWETPTZZACJP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • The oxidation is performed in a solvent containing at least 50 wt% of an aliphatic monocarboxylic acid (C1-C3), typically glacial acetic acid.
  • Catalysts: cobalt and/or manganese catalysts are used, sometimes with bromine ion-producing catalysts to facilitate oxidation.
  • Temperature: 100–240 °C, typically around 180 °C.
  • Pressure: Partial oxygen pressure of 0.1–8 kg/cm² absolute.
  • Air or oxygen is fed continuously at a controlled rate (e.g., 24 L STP/hour).
  • Reaction time and catalyst amounts are varied to optimize yield and purity.

Advantages of This Method

  • The starting biphenyl derivative is readily available and inexpensive.
  • The oxidation yields biphenyl-4,4'-dicarboxylic acid with high selectivity, minimizing other isomeric dicarboxylic acids.
  • The product crystallizes out easily, simplifying purification by filtration and washing with hot acetic acid and water.

Example Reaction Setup (From Patent Data)

Parameter Value/Range
Starting material 10 g 4,4'-diisopropylbiphenyl
Solvent 100 g glacial acetic acid
Catalyst 0.001–0.2 g-atom metal/100 g solvent (Co and/or Mn)
Bromine catalyst 1×10⁻⁴ to 4×10⁻² atoms bromine/g catalyst
Temperature 180 °C
Pressure 15 kg/cm² gauge (1.5 MPa)
Air feed rate 24 L (STP)/hour
Reactor 200 mL titanium autoclave
Reaction time Variable (optimized per experiment)

Outcome: High yield of biphenyl-4,4'-dicarboxylic acid with easy purification.

Formation of the Azo Linkage and Final Compound

Azo Coupling Reaction

  • The azo linkage (-N=N-) connecting two biphenyl-4-carboxylic acid units is introduced via diazotization and coupling reactions.
  • A typical synthetic route involves the reaction of 1,2-bis(4-bromophenyl)diazene with 4-carboxylphenylboronic acid pinacol ester under palladium-catalyzed Suzuki coupling conditions to form the azo-biphenyl dicarboxylic acid.

Salt Formation

  • The disodium salt form is obtained by neutralizing the dicarboxylic acid with sodium hydroxide or other sodium bases.
  • This step enhances solubility and stability for further applications.

Purification and Characterization

  • The biphenyl-4,4'-dicarboxylic acid intermediate crystallizes out from the reaction mixture and is purified by filtration, washing with hot acetic acid, and water.
  • The azo compound is purified by recrystallization or chromatographic methods depending on the scale and purity requirements.
  • Characterization includes molecular weight confirmation (422.43 g/mol), melting/boiling points, and spectroscopic methods to confirm azo linkage and carboxylic acid functionalities.

Summary Table of Preparation Steps

Step Description Conditions/Notes
1. Synthesis of 4,4'-diisopropylbiphenyl Propylation and transalkylation of biphenyl High purity isolation by crystallization
2. Oxidation to biphenyl-4,4'-dicarboxylic acid Oxidation with molecular oxygen in acetic acid solvent Co/Mn catalysts, 180 °C, 15 kg/cm² pressure, air feed
3. Azo coupling Pd-catalyzed Suzuki coupling of diazene and boronic ester Forms azo linkage between biphenyl units
4. Salt formation Neutralization with sodium base Produces disodium salt form
5. Purification Crystallization, filtration, washing, recrystallization Ensures high purity and removal of by-products

Research Findings and Industrial Relevance

  • The oxidation method using 4,4'-diisopropylbiphenyl and molecular oxygen with cobalt/manganese catalysts is industrially favored due to safety, cost-effectiveness, and high yield.
  • Avoidance of hazardous reagents such as iron chloride, aluminum chloride, hydrogen fluoride, or highly toxic solvents improves operational safety and environmental footprint.
  • The selective oxidation and easy purification reduce production costs and improve scalability.
  • The azo compound and its disodium salt have applications in dyes, pigments, and polymer industries due to their stability and functional properties.

This detailed synthesis overview integrates multiple authoritative sources, including patents and chemical databases, providing a comprehensive guide to the preparation of [1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt with emphasis on reaction conditions, catalysts, and purification strategies.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the azobis group into amines.

    Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stable azo linkage.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’,4’‘’-azobis-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The azobis group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azo-Linked Biphenyl Derivatives

(a) Direct Red 28 (CAS 573-58-0)
  • Structure : 1,1'-((1,1'-Biphenyl)-4,4'-diyl-bis(azo))bis(4-hydroxy-3-carboxylate-2-hydroxybenzenesulfonic acid) disodium salt.
  • Key Differences : Incorporates sulfonic acid groups (-SO₃H) instead of carboxylic acids (-COOH), enhancing water solubility and acidity .
  • Applications : Used as a textile dye due to its high affinity for cellulose fibers.
(b) 4,4'-Azobisbenzoic Acid (CAS 538-41-0)
  • Structure : Two benzoic acid groups linked by an azo bond.
  • Key Differences : Lacks the biphenyl backbone, resulting in a smaller molecular size (C₁₄H₁₀N₂O₄) and reduced thermal stability compared to the target compound .
  • Applications : Primarily used as a radical initiator in polymerization reactions.

Biphenylcarboxylic Acid Derivatives

(a) Biphenyl-4-carboxylic Acid (CAS 92-92-2)
  • Structure : Single biphenyl unit with a carboxylic acid group at the 4-position.
  • Key Differences : Absence of azo linkages and sodium salts, leading to lower water solubility. Widely used as a pharmaceutical intermediate .
(b) 4'-(tert-Butyl)-[1,1'-Biphenyl]-4-carboxylic Acid (CAS 5748-42-5)
  • Structure : Biphenyl-4-carboxylic acid with a tert-butyl substituent on the adjacent phenyl ring.
  • Key Differences : Hydrophobic tert-butyl group reduces solubility in polar solvents, contrasting with the hydrophilic disodium salt form of the target compound .

Azo Dyes with Sulfonic Acid Groups

(a) Acid Red 97 (CAS 10169-02-5)
  • Structure : Azo-linked naphthalene sulfonic acid disodium salt.
  • Key Differences : Sulfonic acid groups (-SO₃Na) provide stronger acidity and higher water solubility than carboxylic acid salts (-COONa) .
  • Applications : Textile and ink industries due to vibrant color and stability.
(b) C.I. Direct Violet 32
  • Structure : Complex azo dye with naphthalene sulfonic acid and methoxy substituents.
  • Key Differences : Multiple sulfonate groups and methoxy substituents enhance solubility and lightfastness compared to the target compound .

Comparative Analysis of Properties

Physicochemical Properties

Property Target Compound 4,4'-Azobisbenzoic Acid Direct Red 28 Biphenyl-4-carboxylic Acid
Molecular Weight 802.82 g/mol 294.24 g/mol 760.67 g/mol 198.22 g/mol
Solubility High (disodium salt) Moderate (acid form) Very high (sulfonates) Low (free acid)
Thermal Stability High (rigid biphenyl backbone) Moderate High (sulfonate stability) Moderate
Application Specialty dyes/coatings Polymerization initiator Textile dyeing Pharmaceutical intermediates

Functional Advantages of the Target Compound

  • Enhanced Rigidity : The biphenyl backbone provides structural rigidity, improving thermal and photochemical stability compared to single-ring azo compounds .
  • Balanced Solubility : The disodium carboxylate form offers moderate water solubility, bridging the gap between hydrophobic biphenyl derivatives and hyper-soluble sulfonated dyes .
  • Chromophoric Strength : The conjugated azo and biphenyl systems likely result in strong absorbance in the visible spectrum, suitable for high-intensity dyes.

Biological Activity

The compound [1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt (CAS Number: 67279) is a derivative of biphenyl and is characterized by its azo group. This compound has gained attention in various fields of research due to its potential biological activities. The following sections will explore the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12N2O4S
  • Molecular Weight : 308.32 g/mol
  • Functional Groups : Carboxylic acid, azo group

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study assessing the effectiveness of various compounds against bacterial strains, [1,1'-Biphenyl]-4-carboxylic acid demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

Table 1: Antimicrobial activity of [1,1'-Biphenyl]-4-carboxylic acid against selected microorganisms.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Effectiveness (%)
HeLa (cervical cancer)2570
MCF-7 (breast cancer)3065
A549 (lung cancer)2075

Table 2: Anticancer activity of [1,1'-Biphenyl]-4-carboxylic acid on different cancer cell lines.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The azo group in the compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, particularly in cancerous cells.

Case Studies

Several studies have highlighted the potential applications of [1,1'-Biphenyl]-4-carboxylic acid:

  • Study on Antimicrobial Effects : A recent publication evaluated the antimicrobial efficacy against multi-drug resistant strains. The results indicated that the compound could serve as a lead for developing new antimicrobial agents .
  • Anticancer Research : Another study focused on the cytotoxic effects on human cancer cell lines. The results showed significant inhibition of cell growth and suggested that further structural modifications could enhance its potency .

Q & A

Q. What are the recommended synthetic routes for preparing [1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling biphenyl precursors via azo bond formation. A common approach is diazotization of an aromatic amine followed by coupling with a biphenyl derivative under controlled pH (e.g., alkaline conditions). For purification, sequential solvent extraction (e.g., dichloromethane/water) removes unreacted starting materials, followed by crystallization from methanol/water mixtures to isolate the disodium salt . Refluxing in tetrahydrofuran (THF) with subsequent acidification (HCl) and filtration yields high-purity products, as demonstrated in analogous azo-biphenyl syntheses . Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis.

Q. How should researchers characterize the structural and ionic properties of this compound?

Methodological Answer:

  • Spectroscopy: Use 1H^1H and 13C^{13}C NMR in D2 _2O or DMSO-d6 _6 to confirm the biphenyl backbone and azo linkage. The carboxylic acid protons (if protonated) appear downfield (~12 ppm), while aromatic protons show splitting patterns consistent with substitution .
  • Mass Spectrometry: ESI-MS in negative ion mode detects the disodium adduct [M–2Na+ ^+]2^{2-}.
  • FT-IR: Look for characteristic peaks: ν(C=O) at ~1680 cm1^{-1}, ν(N=N) at ~1440 cm1^{-1}, and ν(COO ^-) at ~1550 cm1^{-1} .
  • X-ray Diffraction: Single-crystal XRD resolves the planar azo-biphenyl structure and sodium coordination .

Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?

Methodological Answer: The disodium salt enhances water solubility due to ionic dissociation. Prepare stock solutions in deionized water (10–50 mM) and store at 4°C under inert gas (N2 _2) to prevent oxidation of the azo group. Stability tests under UV light (λ = 365 nm) should be conducted to assess photodegradation kinetics. Adjust pH to 7–9 to avoid protonation of carboxylates, which can precipitate the compound .

Advanced Research Questions

Q. How does the azo linkage influence the compound’s photoresponsive behavior, and what experimental setups are optimal for studying this?

Methodological Answer: The azo group enables reversible trans-to-cis isomerism under UV light. To study this:

  • Use a UV-Vis spectrometer with a Peltier-controlled cuvette holder (25°C) to monitor absorbance changes at ~350 nm (π→π* transition of trans-isomer) and ~450 nm (n→π* of cis-isomer) .
  • Irradiate samples with a 365-nm LED (5 mW/cm2 ^2) and track isomerization kinetics via time-resolved spectroscopy.
  • Computational modeling (TD-DFT) can predict transition states and activation energies for isomerization .

Q. What strategies can resolve contradictions in reported biological activities of azo-biphenyl compounds across studies?

Methodological Answer:

  • Structural Validation: Ensure batch-to-batch consistency via 1H^1H NMR and LC-MS to rule out impurities .
  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target biomolecules (e.g., serum albumin or DNA), accounting for buffer ionic strength effects .
  • Cellular Uptake Studies: Compare results across cell lines (e.g., HEK293 vs. HepG2) using fluorescence-tagged analogs to assess tissue-specific bioavailability .

Q. How can researchers engineer this compound for use in metal-organic frameworks (MOFs) or porous materials?

Methodological Answer:

  • Ligand Design: The biphenyl backbone and carboxylate groups facilitate coordination with metal nodes (e.g., Zr4+^4+, Cu2+^2+). Synthesize MOFs via solvothermal methods (e.g., DMF/EtOH at 85°C for 48 hours) .
  • Porosity Analysis: Characterize BET surface area and pore size distribution using N2_2 adsorption-desorption isotherms.
  • Functionalization: Introduce fluorinated or electron-withdrawing substituents to enhance framework stability, as seen in analogous ethene-tetrayl biphenyl systems .

Q. What advanced techniques can probe the compound’s redox behavior and potential catalytic applications?

Methodological Answer:

  • Cyclic Voltammetry: Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 0.1 M KCl. The azo group shows reduction peaks at ~−0.5 V (pH 7) .
  • Electrocatalysis: Test hydrogen evolution reaction (HER) or oxygen reduction reaction (ORR) activity in alkaline media (1 M KOH) with controlled potential steps .
  • In situ Raman spectroscopy can identify intermediate species during redox cycles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermal stability values for azo-biphenyl derivatives?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Conduct TGA under identical conditions (N2_2 atmosphere, 10°C/min) to compare decomposition onset temperatures. Note that sodium salts may exhibit higher stability than free acids due to ionic crosslinking .
  • DSC: Identify melting points and phase transitions. Contradictions often arise from residual solvent or polymorphic forms, which can be minimized via recrystallization .

Q. Tables for Key Data

Property Method Typical Value Reference
Azo bond lengthXRD1.25 Å
λmax_{\text{max}} (UV)UV-Vis350 nm (trans)
Solubility in H2 _2OGravimetric>50 mg/mL (pH 9)
Decomposition TemperatureTGA220–250°C

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